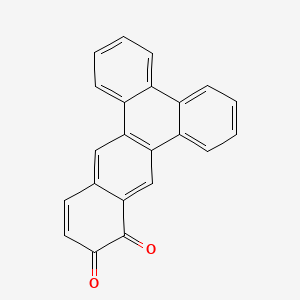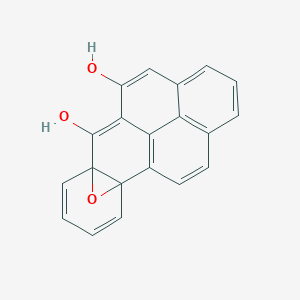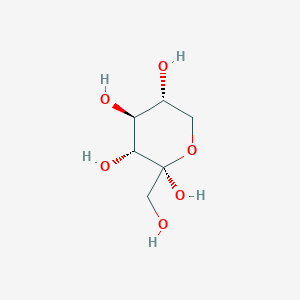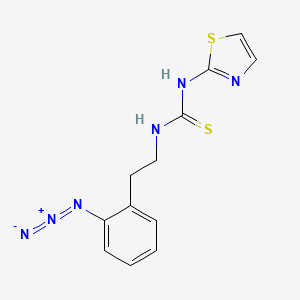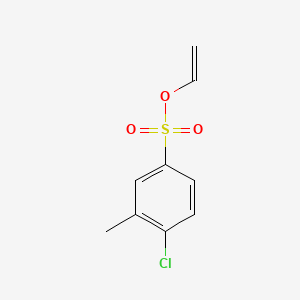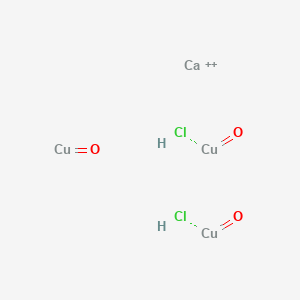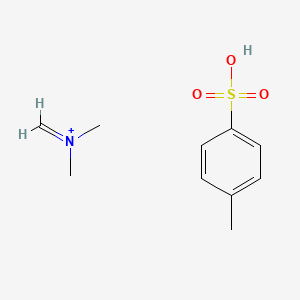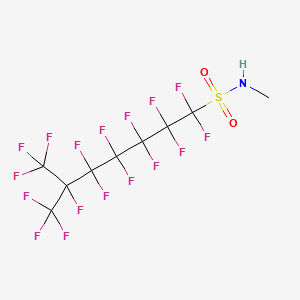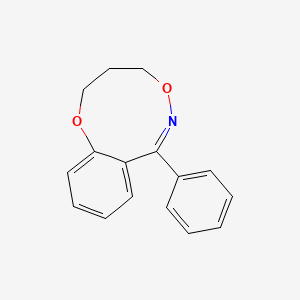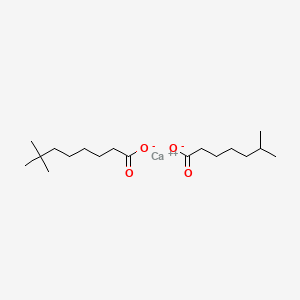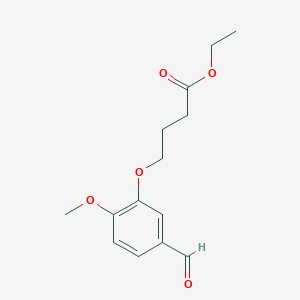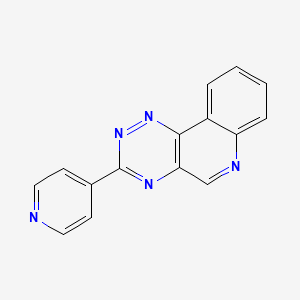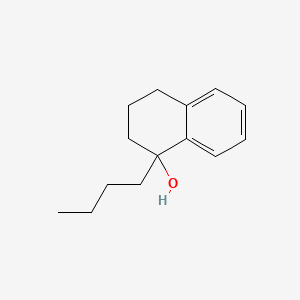
2,2,3-Trimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylheptane is an organic compound belonging to the alkane family. Its molecular formula is C10H22, and it has a molecular weight of 142.2817 g/mol . This compound is a branched hydrocarbon, specifically a heptane derivative, characterized by the presence of three methyl groups attached to the second and third carbon atoms of the heptane chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction .
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic cracking and reforming of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller, branched alkanes, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trimethylheptane undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, it can form alcohols, ketones, or carboxylic acids.
Reduction: This compound can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds like 2,2,3-Trimethylheptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 2,2,3-Trimethylheptanol, 2,2,3-Trimethylheptanone, or 2,2,3-Trimethylheptanoic acid.
Reduction: Formation of simpler alkanes like 2,2,3-Trimethylhexane.
Substitution: Formation of 2,2,3-Trimethylheptyl chloride or bromide.
Applications De Recherche Scientifique
2,2,3-Trimethylheptane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethylheptane primarily involves its interactions with other molecules due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane: Another branched alkane with similar physical properties but different branching patterns.
2,3,3-Trimethylpentane: An isomer with a different arrangement of methyl groups.
2,2,4-Trimethylheptane: A compound with a similar structure but different branching.
Uniqueness: 2,2,3-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Its distinct structure makes it a valuable reference compound in analytical chemistry and a useful model in various research applications .
Propriétés
Numéro CAS |
52896-92-1 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,2,3-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-8-9(2)10(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
ACYHSTUWOQNWCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


